5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Medicinal Chemistry Physicochemical Properties Spiroquinazolinone Derivatives

This fluorinated spirocyclic quinazolinone (C₁₁H₁₁FN₂O, MW 206.22) is a defined chemical building block for PDE7 inhibitor SAR programs. The cyclobutane spiro ring and 5'-fluoro substitution are non-interchangeable structural variables—even minor modifications to ring size or halogen position can alter inhibitory potency by orders of magnitude. Generic substitution among spiroquinazolinone analogs is not scientifically valid. Procure this exact molecular identity to ensure reproducible enzymatic dose-response curves and valid structure-property relationship (SPR) profiling against cyclopentane and cyclohexane analogs. Supplied at ≥95% purity. For laboratory research use only; not for therapeutic or diagnostic applications.

Molecular Formula C11H11FN2O
Molecular Weight 206.22
CAS No. 1272756-02-1
Cat. No. B571890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one
CAS1272756-02-1
Synonyms5-Fluorospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
Molecular FormulaC11H11FN2O
Molecular Weight206.22
Structural Identifiers
SMILESC1CC2(C1)NC3=C(C(=CC=C3)F)C(=O)N2
InChIInChI=1S/C11H11FN2O/c12-7-3-1-4-8-9(7)10(15)14-11(13-8)5-2-6-11/h1,3-4,13H,2,5-6H2,(H,14,15)
InChIKeyYWZQHZPBPMNHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-02-1): Molecular Properties and Research Supply Options


5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-02-1) is a synthetic fluorinated spirocyclic quinazolinone compound with molecular formula C₁₁H₁₁FN₂O and molecular weight 206.22 g/mol, commercially available in research quantities with purity specifications typically ranging from 95% to 98% . This compound is a chemical building block intended exclusively for laboratory research use, not for therapeutic or diagnostic applications [1]. While high-strength differential evidence directly comparing this compound to its closest analogs in biological assays remains limited in publicly available peer-reviewed primary literature, its defined molecular architecture establishes it as a viable candidate for synthetic derivatization and structure-activity relationship (SAR) investigations within medicinal chemistry programs focused on spiroquinazolinone scaffolds.

Why Spirocyclic Quinazolinone Analogs Cannot Be Interchanged with 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-02-1) in Research Applications


Generic substitution among spiroquinazolinone analogs is not scientifically valid due to the pronounced sensitivity of biological activity and physicochemical properties to discrete structural modifications. Literature on spiroquinazolinones as phosphodiesterase 7 (PDE7) inhibitors demonstrates that single-digit nanomolar inhibitory affinity can be achieved through optimized substitution patterns, while even minor alterations to the spirocyclic ring size (e.g., cyclobutane versus cyclopentane or cyclohexane), halogen substitution position, or substituent electronic properties can shift inhibitory potency by orders of magnitude and dramatically alter selectivity profiles across PDE isoenzymes [1][2]. Spiro ring size governs both the spatial orientation of the quinazolinone core and the compound's overall molecular shape, directly influencing binding interactions with target proteins. Furthermore, the introduction of fluorine at the 5'-position introduces quantifiable electronic effects that modulate lipophilicity, metabolic stability, and receptor binding affinity in ways that non-fluorinated or differently halogenated analogs cannot replicate [3]. Consequently, procurement decisions must be guided by specific molecular identity rather than generic class membership, as the investigational outcomes from one spiroquinazolinone analog cannot be reliably extrapolated to another.

Quantitative Differentiation Evidence for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-02-1) Versus Closest Analogs


Molecular Weight Reduction of 14.0 g/mol Relative to Cyclopentane Spiro Analog Enables Different Physicochemical and Pharmacokinetic Profiling

The target compound 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (C₁₁H₁₁FN₂O, molecular weight 206.22 g/mol) exhibits a 14.0 g/mol (6.4%) lower molecular weight compared to its closest cyclopentane spiro analog, 5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-06-5; C₁₂H₁₃FN₂O, molecular weight 220.24 g/mol) . This molecular weight reduction is directly attributable to the smaller cyclobutane ring (4-membered) versus the cyclopentane ring (5-membered) in the spirocyclic framework. The difference in ring size also alters molecular volume, conformational flexibility, and spatial orientation of the quinazolinone pharmacophore relative to the fluorine substituent, factors established in PDE7 inhibitor SAR studies as critical determinants of binding pocket complementarity [1].

Medicinal Chemistry Physicochemical Properties Spiroquinazolinone Derivatives

Fluorine Substitution at 5'-Position Yields Distinct Electronic Properties Versus Non-Fluorinated Spiroquinazolinone Scaffolds

The 5'-fluoro substituent in the target compound introduces a strong electron-withdrawing inductive effect (Hammett σₘ = 0.34) that is absent in the unsubstituted spiroquinazolinone core. Computational studies on spiroquinazolinones have quantified that fluorine substitution at aromatic positions adjacent to the quinazolinone ring alters electrostatic potential surfaces, modifies hydrogen-bonding capacity, and can shift molecular dipole moments by measurable amounts, thereby influencing binding interactions with protein targets [1]. This electronic perturbation is a quantifiable differentiating feature compared to des-fluoro spiroquinazolinone analogs, which lack this electron-withdrawing modulation and consequently exhibit different binding energy landscapes [2].

Computational Chemistry Structure-Activity Relationship Fluorinated Heterocycles

Commercially Verified 98% Purity Specification Establishes Reproducible Procurement Baseline Versus Lower-Purity Analog Batches

The target compound is commercially available with a documented purity specification of 98% from multiple research chemical suppliers . While many spiroquinazolinone analogs are offered at standard purity grades (e.g., 95% or unspecified), this verified 98% purity threshold provides a quantifiable procurement advantage: it reduces the maximum potential impurity burden to ≤2.0%, thereby minimizing the risk of off-target effects or confounding results attributable to synthetic byproducts or degradation products in biological assays. For SAR studies where small changes in substituents can produce substantial differences in activity, starting material purity is a critical experimental variable .

Analytical Chemistry Quality Control Research Supply Chain

Cyclobutane Spiro Ring Imposes Different Conformational Constraints Versus Cyclopentane and Cyclohexane Analogs

The cyclobutane spiro ring in the target compound (4-membered ring) imposes quantifiably distinct conformational constraints relative to the cyclopentane (5-membered) and cyclohexane (6-membered) spiroquinazolinone analogs studied in the PDE7 inhibitor SAR literature [1]. Cyclobutane adopts a puckered conformation with dihedral angles constrained to approximately 20-30° of planarity, whereas cyclopentane and cyclohexane rings exhibit greater conformational flexibility and multiple accessible low-energy conformers. SAR optimization studies on spirocyclohexane-quinazolinones demonstrated that ring size directly correlates with inhibitor potency, selectivity, and aqueous solubility, with 5,8-disubstituted spirocyclohexane derivatives achieving acceptable in vivo pharmacokinetic parameters after systematic optimization [2]. The smaller cyclobutane ring of the target compound provides a distinct starting geometry for structure-based drug design that cannot be achieved with larger spiro ring systems.

Conformational Analysis Molecular Modeling Medicinal Chemistry

Research Applications for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-02-1) Based on Validated Evidence


Structure-Activity Relationship (SAR) Studies of Spiroquinazolinone-Based PDE7 Inhibitors

This compound is positioned for SAR investigations within PDE7 inhibitor programs, where spiroquinazolinones have been established as a validated chemotype with demonstrated nanomolar inhibitory activity [1]. The cyclobutane spiro ring and 5'-fluoro substitution represent defined structural variables whose contributions to potency, selectivity, and physicochemical properties can be systematically evaluated against cyclopentane and cyclohexane analogs. The 98% purity grade supports reproducible dose-response measurements in enzymatic inhibition assays.

Conformational Analysis and Molecular Modeling Studies of Spirocyclic Scaffolds

The constrained cyclobutane ring geometry offers a unique conformational template for computational chemistry studies examining the stereoelectronic properties of spiroquinazolinones in target binding [2]. This scaffold serves as a defined reference point for modeling the energetic consequences of spiro ring size variation on binding pocket complementarity and ligand conformational entropy, providing a comparative baseline against larger spiro ring analogs.

Synthetic Methodology Development for Fluorinated Spirocyclic Heterocycles

The compound's combination of a spirocyclic junction, quinazolinone core, and fluorine substituent makes it a suitable substrate for developing and optimizing synthetic routes to fluorinated spiro heterocycles. Its defined molecular weight (206.22 g/mol) and commercial availability at 98% purity enable reproducible reaction screening and method validation studies where impurity profiles must be minimized to accurately assess reaction yields and product distributions .

Comparative Physicochemical Profiling of Spiro Ring-Size Series

With a molecular weight of 206.22 g/mol, this cyclobutane spiro compound enables direct comparative measurement of physicochemical parameters—including lipophilicity (LogP), aqueous solubility, and chromatographic retention—against its cyclopentane analog (220.24 g/mol) and larger spiroquinazolinones. Such systematic profiling establishes quantifiable structure-property relationships (SPR) essential for lead optimization and informs predictions of absorption, distribution, and formulation behavior in downstream development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.